molecular formula C19H16ClFN2O2S B2401319 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863555-99-1

2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2401319
CAS No.: 863555-99-1
M. Wt: 390.86
InChI Key: BAFYEKUIMUWHDN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic benzamide-thiazole derivative offered for research purposes. Compounds within the N-benzamide-thiazole structural class have been identified in scientific literature as possessing significant research value, particularly as modulators of ion channels . For instance, structurally related N-(thiazol-2-yl)benzamide analogs have been characterized as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These tool compounds help investigate ZAC's physiological role, demonstrating non-competitive antagonism and state-dependent inhibition . The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in molecules with diverse bioactivities . This product is intended for biochemical research and early-stage pharmacological investigation only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-25-14-7-5-12(6-8-14)19-23-13(11-26-19)9-10-22-18(24)17-15(20)3-2-4-16(17)21/h2-8,11H,9-10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFYEKUIMUWHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with the thiazole ring.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with the thiazole derivative under basic conditions.

    Linkage Formation: The final step involves the formation of the ethyl linkage between the benzamide core and the thiazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially leading to the formation of an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and benzamide derivatives.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide core are known to interact with proteins and nucleic acids, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

The following table highlights key structural differences and similarities between the target compound and analogs from and :

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Weight Key Features
Target Compound Benzamide + thiazole R1: Cl, R2: F, R3: 4-methoxyphenyl thiazole ~455.93 (est.) Halogenated benzamide; methoxy-substituted thiazole
G509-0149 () Benzamide R1: Cl, R2: F, R3: 4-fluoro-3-methylsulfonyl 455.93 Sulfonyl group; thiophene-ethyl linker
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide () Benzamide + oxadiazole R1: CN, R2: F, R3: oxadiazole-methylthio ~430–460 (est.) Oxadiazole heterocycle; cyano group; thioether linkage

Key Observations :

  • Halogenation : The target compound’s 2-chloro-6-fluoro substitution is distinct from analogs with trifluoromethyl (e.g., ) or sulfonyl () groups, which may alter lipophilicity and target binding .
  • Linker Flexibility : The ethyl linker in the target compound is shorter than the phenethyl or sulfonamide-linked chains in analogs, influencing conformational freedom and receptor interactions .
Pharmacological Implications

While direct activity data for the target compound is absent in the evidence, structurally related benzamides in are reported to exhibit antiviral, anticancer, and antiplatelet activities. For instance:

  • Thiazole Derivatives: Compounds with thiazole rings (e.g., N-[2-[(2-nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide in ) show enhanced kinase inhibition due to sulfur’s electron-withdrawing effects .
  • Methoxy Groups: The 4-methoxyphenyl group in the target compound may improve solubility compared to non-polar analogs, as seen in ’s sulfonamide derivatives .

Biological Activity

2-Chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthetic routes, biological mechanisms, and various research findings related to its efficacy against different biological targets.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H16ClFN2OS
Molecular Weight 328.8 g/mol
CAS Number 924648-08-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluoroaniline with a thiazole derivative under controlled conditions. The process may include steps such as:

  • Formation of Thiazole Ring : Utilizing thioamide and α-haloketone in a basic medium.
  • Nucleophilic Substitution : Introducing the methoxyphenyl group via nucleophilic aromatic substitution.
  • Final Coupling : Coupling the thiazole derivative with benzamide using coupling agents like EDCI in the presence of a base.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. The structure activity relationship (SAR) studies highlight:

  • Mechanism : Interaction with Bcl-2 protein, leading to apoptosis in cancer cells.
  • Efficacy : IC50 values in various cell lines indicate promising cytotoxic activity, often surpassing standard treatments like doxorubicin .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains:

  • Target Mechanisms : It may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Comparative Studies : Some derivatives have shown comparable efficacy to established antibiotics such as norfloxacin, indicating a broad-spectrum activity profile .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor, which can be crucial in various biochemical pathways:

  • Enzymatic Targets : Potential targets include kinases and phosphatases involved in cell signaling pathways.
  • Research Findings : Assays have demonstrated that certain derivatives significantly inhibit enzyme activity, contributing to their therapeutic effects .

Case Studies

  • Anticancer Activity Study :
    • A study evaluated several thiazole derivatives, including variations of the target compound, demonstrating significant cytotoxicity against A-431 and Jurkat cell lines.
    • Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins .
  • Antimicrobial Efficacy Assessment :
    • In vitro tests showed that derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
    • The presence of electron-donating groups enhanced antibacterial properties, aligning with SAR findings from related studies .

Q & A

Basic: What are the key synthetic routes for 2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiazole ring formation : A Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives under reflux conditions. For example, 4-methoxyphenyl-substituted thiazole intermediates are prepared via cyclization .

Amide coupling : The benzamide moiety is introduced using 2-chloro-6-fluorobenzoic acid activated via carbodiimide reagents (e.g., EDC/HOBt) and reacted with the ethylamine-linked thiazole intermediate .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate the final product. Reaction progress is monitored by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Basic: What characterization techniques are essential to confirm the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine and chlorine chemical shifts at ~110 ppm for 19^{19}F NMR and ~105 ppm for 35^{35}Cl NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~445.8 g/mol) .
  • HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water gradient) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

  • In vitro cytotoxicity assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .

Advanced: How can synthetic yield be optimized for the thiazole-ethylamine intermediate?

Answer:

  • Catalyst screening : Use copper(I) iodide or Pd(PPh3_3)4_4 to enhance coupling efficiency in thiazole-ethylamine formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates due to better solubility of intermediates .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions (e.g., over-oxidation) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

  • Functional group substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess activity shifts .
  • Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine and compare IC50_{50} values .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding at the benzamide carbonyl) .

Advanced: How can researchers identify the biological target(s) of this compound?

Answer:

  • Pull-down assays : Immobilize the compound on agarose beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .
  • Surface plasmon resonance (SPR) : Screen against a panel of recombinant proteins (e.g., kinases) to measure binding affinity (KD_D) .
  • CRISPR-Cas9 knockout : Generate gene knockout cell lines and assess resistance to the compound’s effects .

Advanced: What computational methods are suitable for predicting binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into target active sites (e.g., PARP-1 or EGFR) .
  • Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Free energy calculations : Apply MM-PBSA to estimate binding free energy (ΔG < -8 kcal/mol suggests strong binding) .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

  • Purity verification : Re-analyze compound batches via HPLC and NMR to exclude impurities (>98% purity required) .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times .
  • Metabolic stability testing : Assess compound stability in serum (e.g., 24-hour incubation at 37°C) to rule out degradation .

Advanced: What formulation strategies improve solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .
  • Salt formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (>5 mg/mL) .

Advanced: How can analytical methods be validated for pharmacokinetic studies?

Answer:

  • LC-MS/MS validation : Establish linearity (R2^2 > 0.99), precision (RSD < 15%), and recovery (>90%) in plasma .
  • Stability testing : Evaluate freeze-thaw cycles (-80°C to RT), short-term (24-hour) storage, and matrix effects .
  • Lower limit of quantification (LLOQ) : Set at 1 ng/mL using signal-to-noise ratios >10:1 .

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